

Application Notes: Copper Carbonate in Pigment Formulation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic copper(II) carbonate (Cu₂CO₃(OH)₂) is an inorganic compound that has been utilized as a pigment for millennia. It occurs naturally as the green mineral malachite and the blue mineral azurite.[1][2] Synthetic versions, known as green verditer and blue verditer, are also produced for commercial use.[3] This document provides detailed application notes and protocols for the use of basic **copper carbonate** in pigment formulations, covering its synthesis, physical and chemical properties, and its incorporation into paint vehicles.

Historically, malachite has been used since antiquity, with evidence of its use in Egyptian tomb paintings dating back to 3000 BCE.[4] Its vibrant and stable green color made it a prized pigment.[4] Azurite, the blue counterpart, was also widely used.[2] In modern applications, basic **copper carbonate** is used directly as a pigment in artists' paints, ceramic glazes, and coatings.[5][6] It also serves as a key precursor in the synthesis of other important pigments, such as copper phthalocyanine, which produces stable and vibrant blue and green hues.[7]

Physicochemical Properties

The properties of **copper carbonate** pigments are crucial for their performance in a formulation. The natural mineral forms, malachite and azurite, have well-characterized physical properties. The synthetic forms aim to replicate these properties, although particle size and shape can be more uniform.[3]



Quantitative Data Summary

The following tables summarize the key quantitative properties of malachite and azurite, the naturally occurring forms of basic **copper carbonate**.

Table 1: Physical Properties of Natural Copper Carbonate Pigments

Property	Malachite (Green)	Azurite (Blue)	Source(s)
Chemical Formula	Cu ₂ CO ₃ (OH) ₂	Cu3(CO3)2(OH)2	[1][5]
Mohs Hardness	3.5 - 4.0	3.5 - 4.0	[1][5]
Specific Gravity	3.6 - 4.05	3.7 - 3.9	[1][5]
Decomposition Temp.	200 °C	Decomposes	[8][9]

Table 2: Optical Properties of Natural Copper Carbonate Pigments

Property	Malachite (Green)	Azurite (Blue)	Source(s)
Refractive Index	$n\alpha = 1.655, n\beta =$ 1.875, ny = 1.909	$n\alpha = 1.730, n\beta =$ 1.758, ny = 1.838	[5][10][11][12]
Birefringence	0.254	0.108 - 0.110	[1][10]
Color Index	Pigment Green 39 (PG39)	Pigment Blue 30 (PB30)	[12]
Lightfastness	Generally good	Generally good	[13]

Note: Lightfastness can vary based on the binder and environmental conditions. A formal rating on the Blue Wool Scale is recommended for specific formulations.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of basic **copper carbonate** pigment, its formulation into oil paint, and the evaluation of its properties.

Synthesis of Basic Copper Carbonate (Green Verditer)

Methodological & Application





This protocol describes the precipitation method for synthesizing basic **copper carbonate**, analogous to the mineral malachite. The reaction involves the precipitation of **copper carbonate** from a copper sulfate solution by the addition of a carbonate source.

Materials:

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium bicarbonate (NaHCO₃)
- · Distilled water
- Beakers (400 mL and 200 mL)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and filter paper
- · Wash bottle
- Drying oven

Procedure:

- Prepare Copper Sulfate Solution: Dissolve 20 g of copper(II) sulfate pentahydrate in 200 mL of distilled water in a 400 mL beaker. Heat the solution to approximately 80°C on a hot plate with stirring until the solid is completely dissolved.[14]
- Prepare Sodium Bicarbonate Solution: In a separate 200 mL beaker, dissolve 20 g of sodium bicarbonate in 100 mL of distilled water, also heated to around 80°C.[14]
- Precipitation: Slowly add the hot sodium bicarbonate solution to the hot, stirring copper sulfate solution. Add the solution dropwise to control the effervescence that occurs due to the release of carbon dioxide gas.[14] Continue stirring for 15-20 minutes.



- Digestion: Allow the precipitate to settle and the solution to cool for about one hour. This "digestion" period can help improve the filterability of the precipitate.
- Filtration and Washing: Separate the green precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with several portions of distilled water to remove soluble sulfate impurities. The presence of unreacted sodium carbonate can be an issue if not washed properly.[15]
- Drying: Carefully transfer the filter cake to a watch glass or drying dish and dry in an oven at 80-100°C for several hours until a constant weight is achieved.[15]
- Grinding: Once completely dry, the pigment can be ground to a fine powder using a mortar and pestle. The particle size of the pigment will affect its color and handling properties; finer grinding generally produces a paler color.[16]

Chemical Reaction: $2CuSO_4(aq) + 4NaHCO_3(aq) \rightarrow Cu_2CO_3(OH)_2(s) + 2Na_2SO_4(aq) + 3CO_2(g) + H_2O(l)$

Formulation of a Basic Oil Paint

This protocol outlines the procedure for incorporating the synthesized **copper carbonate** pigment into a linseed oil binder to create a simple oil paint. The process of grinding the pigment into the oil is known as "mulling."

Materials:

- Synthesized basic copper carbonate pigment
- Raw linseed oil
- · Glass muller
- Flat glass slab (at least 12x12 inches)
- Palette knife or spatula
- Dropper or pipette for oil



Procedure:

- Pigment Preparation: Place a small amount of the dry copper carbonate pigment (e.g., 5-10 grams) onto the center of the glass slab.
- Initial Mixing: Create a small well in the center of the pigment pile and add a few drops of linseed oil.[15] Use the palette knife to gently incorporate the oil into the pigment until a stiff paste is formed.
- Mulling: Place the glass muller onto the paste. Using a figure-eight motion, grind the pigment and oil together. This process, known as mulling, ensures that each pigment particle is thoroughly coated with the binder, creating a smooth and consistent paint.[15]
- Adjusting Consistency: Gradually add more linseed oil, a few drops at a time, and continue
 mulling until the desired paint consistency is achieved. The final paint should be a smooth,
 buttery paste.
- Storage: Transfer the finished paint to a small, airtight container, such as a collapsible paint tube.

Determination of Oil Absorption

This protocol is adapted from the ASTM D281 standard test method and is used to determine the amount of oil required to form a stiff, putty-like paste with the pigment.[6][17]

Materials:

- Basic copper carbonate pigment
- · Raw linseed oil
- Analytical balance
- Flat glass slab or marble slab
- Spatula with a stiff blade
- Buret or graduated pipette for dispensing oil



Procedure:

- Weighing: Weigh out a specific amount of the dry pigment (e.g., 5.00 g) and place it on the glass slab.
- Oil Addition: Slowly add raw linseed oil drop by drop from the buret onto the pigment.[18]
- Rub-out: After the addition of each drop, thoroughly incorporate the oil into the pigment using the spatula. This "rub-out" process should be vigorous.[19]
- Endpoint Determination: Continue adding oil until a stiff, putty-like paste is formed that does not break or separate. The endpoint is reached when the paste can be collected into a single ball on the tip of the spatula.
- Calculation: Record the volume of oil used. The oil absorption is typically expressed as grams of oil per 100 grams of pigment.

Calculation: Oil Absorption = (Volume of oil (mL) \times Specific gravity of oil) / (Weight of pigment (g)) \times 100

Lightfastness Testing

This protocol describes a simplified method for assessing the lightfastness of the formulated paint using the Blue Wool Scale, which is an industry standard.[20][21]

Materials:

- Formulated copper carbonate oil paint
- Substrate for painting (e.g., canvas panel)
- Blue Wool Scale test card
- Opaque cover
- A location with consistent, strong light exposure (e.g., a south-facing window or a light box with a xenon arc lamp).[22]

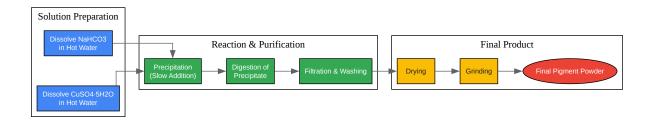


Procedure:

- Sample Preparation: Apply a uniform swatch of the copper carbonate paint onto the substrate. Allow it to dry completely.
- Exposure Setup: Place the painted sample and the Blue Wool Scale card next to each other in the light exposure area. Cover half of both the paint swatch and the Blue Wool card with an opaque material to serve as an unexposed reference.
- Exposure: Expose the samples to light for an extended period. The duration will depend on the light source; natural sunlight can take months, while a xenon arc lamp can accelerate the process significantly.[23]
- Evaluation: Periodically check for fading on the exposed portions of both the paint sample and the Blue Wool Scale.
- Rating: The lightfastness rating is determined by identifying which of the eight blue wool
 strips has faded to the same degree as the paint sample.[21] For example, if the paint has
 faded to a similar extent as strip 6 on the scale, its lightfastness rating is 6 on the Blue Wool
 Scale.

Visualizations Experimental Workflows

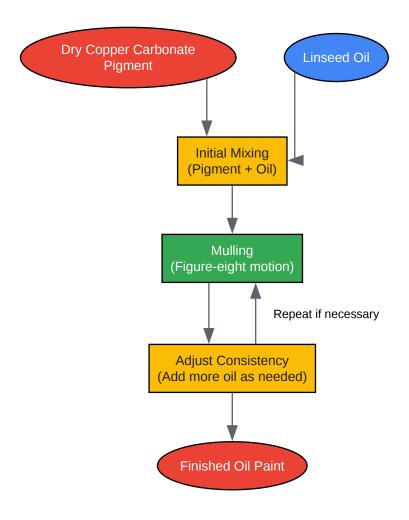
The following diagrams illustrate the logical flow of the key experimental protocols.





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Caption: Workflow for the synthesis of basic **copper carbonate** pigment.



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